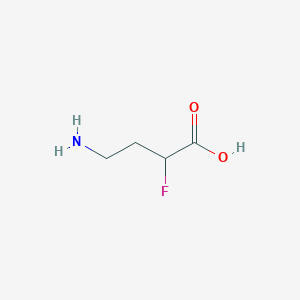
4-Amino-2-fluorobutanoic acid
Vue d'ensemble
Description
4-Amino-2-fluorobutanoic acid, also known as 4-AFBA, is a synthetic amino acid that has gained attention in the scientific community for its potential applications in drug development and neuroscience research. This compound is structurally similar to gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating brain activity. In
Applications De Recherche Scientifique
Synthesis and Inactivation Properties
4-Amino-2-fluorobutanoic acid has been synthesized through various methods, and its role as an inactivator of GABA transaminase is notable. For instance, 3-Amino-4-fluorobutanoic acid, a structural analog, is synthesized in two steps, starting from the lithium salt of tert-butyl acetate, and is a potent in vivo-inactivator of GABA transaminase (Mathew, Invergo, & Silverman, 1985). This demonstrates the potential use of similar compounds in biochemical research, particularly in studying neurotransmitter systems.
Enzyme Inhibition Studies
Studies on 4-Amino-2-fluorobutanoic acid and its structural analogues have shown their impact on GABA transport in the brain. For example, the kinetics of inhibition of GABA transport by 4-amino-2-fluorobutanoic acid and its analogs have been examined in synaptosomal preparations of catfish brain, showing noncompetitive inhibition types (Crites, Malizia, & Tunnicliff, 2002). These findings are crucial in understanding the mechanisms of neurotransmitter regulation and could be applied in neurological research.
Stereoselective Synthesis
The stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, including 2-Amino-4-fluorobutanoic acid, has been achieved using specific methods (Laue, Kröger, Wegelius, & Haufe, 2000). This is significant for producing specific enantiomers of amino acids, which are important in the development of pharmaceuticals and in studying the stereochemistry of biological molecules.
Transimination and HF Elimination Reactions
4-Amino-2-fluorobutanoic acid and its derivatives have been used to study the mechanistic details of enzymatic reactions, specifically in the context of PLP-dependent enzymes. These studies reveal insights into the sequence of reactions, including transimination and HF elimination (Gökcan & Konuklar, 2014). Understanding these mechanisms is vital for enzyme engineering and the development of enzyme inhibitors.
Fluorinated Amino Acids in Protein Engineering
The use of fluorinated amino acids, like 4-Amino-2-fluorobutanoic acid, in protein engineering is significant. Fluorinated amino acids can enhance the stability, folding, and activity of protein variants (Odar, Winkler, & Wiltschi, 2015). This application is crucial in pharmaceuticals and biotechnology, where modified proteins are used for various therapeutic and industrial purposes.
Fluorescent Amino Acids in Chemical Biology
Fluorescent amino acids, including derivatives of 4-Amino-2-fluorobutanoic acid, are used in chemical biology for tracking protein-protein interactions and imaging biological processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020). The integration of these amino acids into peptides and proteins allows for non-invasive studies in cells and organisms, enhancing our understanding of molecular biology.
Safety And Hazards
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Orientations Futures
Propriétés
IUPAC Name |
4-amino-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-fluorobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



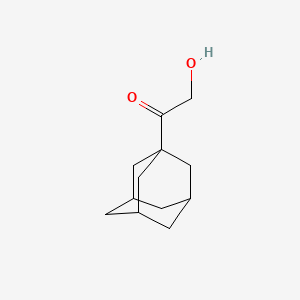
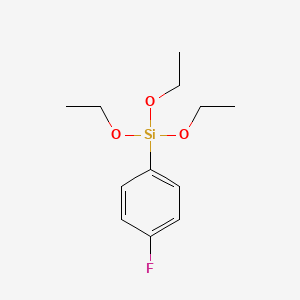

![Disiloxane, 1,3-bis[2-(1,3-dioxolan-2-yl)ethyl]-1,1,3,3-tetramethyl-](/img/structure/B3189594.png)
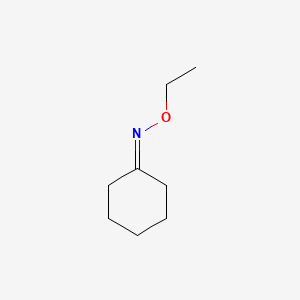
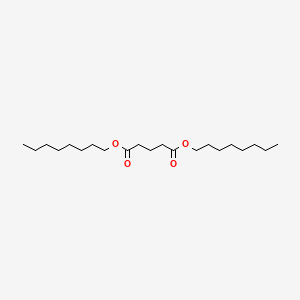
![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)
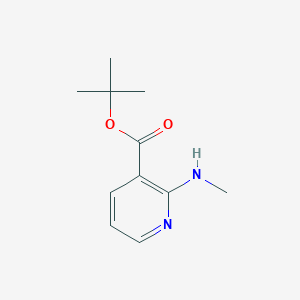
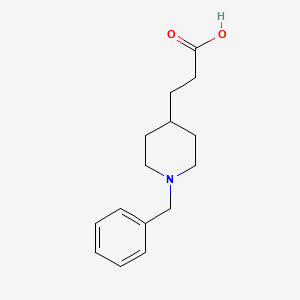

![7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B3189646.png)
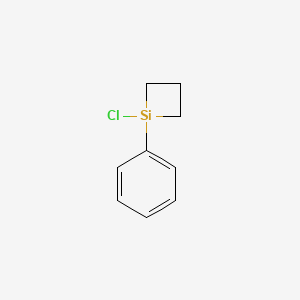
![methyl N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate](/img/structure/B3189672.png)
